molecular formula C10H7Cl2N3OS B2621555 3-((2,4-dichlorobenzyl)thio)-1,2,4-triazin-5(4H)-one CAS No. 872629-49-7

3-((2,4-dichlorobenzyl)thio)-1,2,4-triazin-5(4H)-one

Cat. No.: B2621555
CAS No.: 872629-49-7
M. Wt: 288.15
InChI Key: NUJOJEURDPNHBY-UHFFFAOYSA-N
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Description

The compound “3-((2,4-dichlorobenzyl)thio)-1,2,4-triazin-5(4H)-one” is a type of organic compound that contains a triazinone ring, which is a six-membered heterocyclic ring with three nitrogen atoms and one oxygen atom. The compound also has a thioether group attached to a dichlorobenzyl group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the triazinone ring, the thioether group, and the dichlorobenzyl group would all contribute to its overall structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The triazinone ring might participate in reactions with nucleophiles or bases. The thioether group might be oxidized, and the dichlorobenzyl group might undergo nucleophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and stability. These properties are typically determined experimentally .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Proper handling, storage, and disposal procedures should be followed to minimize risks .

Properties

IUPAC Name

3-[(2,4-dichlorophenyl)methylsulfanyl]-4H-1,2,4-triazin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2N3OS/c11-7-2-1-6(8(12)3-7)5-17-10-14-9(16)4-13-15-10/h1-4H,5H2,(H,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUJOJEURDPNHBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CSC2=NN=CC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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